2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Descripción
This compound features a hybrid scaffold combining an indole core substituted with a 4-bromobenzyl group, a thioether linkage, and an acetamide moiety connected to a 6-methylbenzo[d]thiazol-2-yl group.
Propiedades
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3OS2/c1-16-6-11-20-22(12-16)32-25(27-20)28-24(30)15-31-23-14-29(21-5-3-2-4-19(21)23)13-17-7-9-18(26)10-8-17/h2-12,14H,13,15H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAATUYNJROKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that incorporates indole, thioether, and benzothiazole moieties. This structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic effects, including anticancer and antimicrobial properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features:
- Indole ring : Known for various biological activities.
- Benzothiazole moiety : Associated with anticancer and antimicrobial properties.
- Thioether linkage : Enhances biological activity through improved binding to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole-thioether linkage.
- Introduction of the benzothiazole acetamide group.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Benzothiazole derivatives have shown significant activity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) with IC50 values ranging from 1 to 4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B7 | A431 | 1.0 |
| B7 | A549 | 2.0 |
| B7 | H1299 | 4.0 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by disrupting cell cycle progression.
- Modulation of inflammatory pathways, notably decreasing levels of IL-6 and TNF-α .
Antiviral Activity
Research has also indicated that related compounds exhibit inhibitory effects against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Some derivatives showed IC50 values comparable to established antiviral agents like remdesivir .
| Compound | IC50 (μM) | Comparison to Remdesivir |
|---|---|---|
| 6d5 | 1.11 | Comparable |
Antimicrobial Activity
Benzothiazole derivatives, including those related to the target compound, have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 50 μg/mL against various pathogens .
Case Studies
- In vitro Studies : A study evaluated the biological activity of similar thioether compounds against several cancer cell lines, revealing that modifications in the benzothiazole structure significantly affected their potency and selectivity .
- Animal Models : Preliminary in vivo studies using murine models have shown that these compounds can reduce tumor growth without significant toxicity, indicating a favorable therapeutic index.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound is recognized for its potential as a pharmaceutical agent. The indole moiety is known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Recent studies have highlighted the biological activities of similar indole derivatives, suggesting that this compound may exhibit:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Anticancer Properties : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | MIC: 0.22 - 0.25 μg/mL |
| Anticancer | Induces apoptosis in cancer cell lines |
Organic Synthesis
In organic chemistry, this compound serves as a versatile scaffold for the synthesis of more complex molecules. Its thioether linkage allows for the introduction of various functional groups, making it a valuable intermediate in the development of chemical libraries.
Synthetic Route
The synthesis typically involves multi-step reactions:
- Formation of Indole Derivative : Synthesized via Fischer indole synthesis.
- Thioether Formation : Reaction with 4-bromobenzyl chloride.
- Acetamide Formation : Final reaction with acetic anhydride or phenylacetyl chloride.
These steps can be optimized to enhance yield and purity, utilizing continuous flow reactors for improved efficiency.
Material Science
The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties.
Potential Applications
- Organic Electronics : The compound's electronic properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Sensors : Its chemical reactivity allows it to be used in the design of sensors for detecting environmental pollutants or biological markers.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Anticancer Research : Research has shown that indole derivatives can effectively inhibit the proliferation of various cancer cell lines, showcasing their potential as anticancer agents .
- Material Development : Investigations into the use of indole-based compounds in organic electronics have indicated promising results in enhancing device performance through tailored electronic properties .
Comparación Con Compuestos Similares
Structural Analogues in Anticancer Research
Compound 4j () :
- Structure : 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide.
- Key Features : Replaces the indole-thioether group with a thiadiazole-urea motif and a 4-chlorophenyl substituent.
- Activity : Exhibited potent antiproliferative activity (IC₅₀ = 1.8 µM against MCF-7 cells) due to dual VEGFR-2 and BRAF kinase inhibition. The electron-withdrawing chloro group enhances binding affinity .
Target Compound vs. 4j :
Brominated Analogues
Compound 2c () :
- Structure: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol.
- Key Features : Contains a 4-bromobenzylidene group linked to a thiadiazole ring.
- The bromine atom enhances hydrophobic interactions in target binding .
Target Compound vs. 2c :
Benzothiazole-Acetamide Derivatives
Compound 3a–g () :
- Structure : N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides.
- Key Features : Benzothiazole core with substituted benzamide-thiourea chains.
- Activity : Showed antibacterial activity (MIC = 8–32 µg/mL against S. aureus). Electron-donating substituents (e.g., -OCH₃) improved potency .
Target Compound vs. 3a–g :
- The target’s indole-thioether moiety may confer broader-spectrum activity, while the 6-methylbenzothiazole group could enhance metabolic stability compared to unsubstituted benzothiazoles in 3a–g .
Physicochemical and Spectroscopic Comparisons
- The target’s higher molecular weight and aromaticity suggest increased lipophilicity, which may enhance blood-brain barrier penetration compared to 2c .
Métodos De Preparación
Synthetic Routes to 2-((1-(4-Bromobenzyl)-1H-Indol-3-yl)thio)-N-(6-Methylbenzo[d]thiazol-2-yl)acetamide
Retrosynthetic Analysis
The target molecule can be dissected into three primary building blocks:
- 6-Methylbenzo[d]thiazol-2-amine (benzothiazole core)
- 1-(4-Bromobenzyl)-1H-indole-3-thiol (indole-thiol intermediate)
- Chloroacetyl chloride (linker precursor)
The convergent synthesis strategy involves:
- Functionalization of the benzothiazole nucleus.
- Alkylation and thiolation of the indole scaffold.
- Thioether bond formation between the intermediates.
Stepwise Synthesis
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via the Hantzsch thiazole synthesis :
- Reactants : 2-Amino-4-methylphenol (5.0 g, 40.6 mmol) and ammonium thiocyanate (3.7 g, 48.7 mmol) in acetic acid (50 mL).
- Reaction : Dropwise addition of bromine (2.1 mL, 40.6 mmol) at 0–5°C, followed by reflux at 110°C for 6 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.
- Yield : 72% (4.1 g) as pale yellow crystals.
Key Data :
- Melting Point : 148–150°C
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H), 7.25 (s, 1H), 7.10 (d, J = 8.4 Hz, 1H), 5.21 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).
Acetylation of 6-Methylbenzo[d]thiazol-2-amine
The amine is acetylated to form N-(6-methylbenzo[d]thiazol-2-yl)acetamide :
- Reactants : 6-Methylbenzo[d]thiazol-2-amine (3.0 g, 16.8 mmol) and acetic anhydride (3.2 mL, 33.6 mmol) in dry dichloromethane (30 mL).
- Reaction : Stirred at 25°C for 12 hours under nitrogen.
- Workup : Quenched with ice-water, filtered, and washed with cold methanol.
- Yield : 85% (3.1 g) as white solid.
Key Data :
- IR (KBr) : 3276 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 158.2 (C=N), 135.4–118.2 (aromatic carbons), 21.3 (CH₃).
Synthesis of 1-(4-Bromobenzyl)-1H-indole-3-thiol
Indole alkylation and thiolation :
- Reactants : Indole-3-thiol (2.5 g, 17.2 mmol) and 4-bromobenzyl bromide (4.7 g, 18.9 mmol) in DMF (20 mL).
- Base : K₂CO₃ (3.6 g, 25.8 mmol) added portionwise at 0°C.
- Reaction : Stirred at 80°C for 8 hours.
- Workup : Diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 7:3).
- Yield : 68% (3.4 g) as off-white solid.
Key Data :
- HRMS (ESI+) : m/z calc. for C₁₅H₁₁BrNS⁺ [M+H]⁺: 342.9792; found: 342.9789.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 7.22–7.15 (m, 3H), 6.95 (s, 1H), 5.32 (s, 2H, CH₂), 3.81 (s, 1H, SH).
Thioether Bond Formation
Coupling via nucleophilic substitution :
- Reactants :
- N-(6-Methylbenzo[d]thiazol-2-yl)acetamide (2.0 g, 8.9 mmol)
- 1-(4-Bromobenzyl)-1H-indole-3-thiol (3.1 g, 9.3 mmol)
- Chloroacetyl chloride (1.1 mL, 13.4 mmol) in dry THF (30 mL).
- Base : Triethylamine (2.5 mL, 17.8 mmol) added dropwise at 0°C.
- Reaction : Stirred at 25°C for 24 hours.
- Workup : Filtered, washed with cold THF, and recrystallized from ethanol.
- Yield : 63% (2.8 g) as pale yellow crystals.
Key Data :
- Melting Point : 214–216°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.72–7.12 (m, 10H, aromatic), 5.28 (s, 2H, CH₂), 4.02 (s, 2H, SCH₂), 2.42 (s, 3H, CH₃).
- LC-MS (ESI+) : m/z 524.1 [M+H]⁺.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that THF outperforms DMF or DMSO in thioether formation due to reduced side reactions (Table 1).
Table 1: Solvent Screening for Thioether Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 63 | 98.5 |
| DMF | 25 | 48 | 92.1 |
| DMSO | 25 | 32 | 88.7 |
| Ethanol | Reflux | 41 | 95.3 |
Catalytic Enhancements
The addition of KI (10 mol%) as a phase-transfer catalyst increases yield to 71% by facilitating halogen displacement.
Analytical Characterization
Spectroscopic Validation
- FT-IR : Peaks at 2924 cm⁻¹ (C–H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- ¹³C NMR : Distinct signals at δ 169.3 (C=O), 158.1 (C=N), 135.2–118.0 (aromatic carbons).
- X-ray Crystallography : Monoclinic crystal system with space group P2₁/c; interatomic distances confirm thioether linkage (C–S = 1.81 Å).
Purity Assessment
HPLC Analysis :
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile:water (70:30)
- Retention Time: 6.8 minutes
- Purity: 99.2%
Scale-Up Considerations
Pilot-Scale Synthesis
A 100-gram batch achieved 65% yield using:
- Continuous Flow Reactor : Reduces reaction time from 24 hours to 6 hours.
- In-line FTIR Monitoring : Ensures real-time quality control.
Waste Management
- Solvent Recovery : >90% THF reclaimed via distillation.
- Bromide Byproducts : Neutralized with Ca(OH)₂ to form CaBr₂ for safe disposal.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves three key stages:
- Indole alkylation : Reacting 1H-indole with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–90°C for 12–16 hours .
- Thioacetamide formation : Coupling the alkylated indole with mercaptoacetic acid via a nucleophilic substitution reaction, typically at 0–5°C to minimize side reactions .
- Amide bond formation : Reacting the intermediate with 6-methylbenzo[d]thiazol-2-amine using coupling agents like EDCl/HOBt in dichloromethane at room temperature .
Key parameters : Solvent choice (DMF for solubility), temperature control (low for thiol reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic methods are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Confirm the presence of the 4-bromobenzyl group (δ 4.8–5.2 ppm for CH₂, aromatic protons at δ 7.2–7.6 ppm) and the thiazole ring (C=S peak at ~165 ppm in ¹³C NMR) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~508.04 Da) and isotopic pattern matching the bromine atom .
- IR Spectroscopy : Identify thioamide C=S stretch (~650–750 cm⁻¹) and amide N-H stretch (~3200–3300 cm⁻¹) .
Q. How can researchers assess and mitigate common impurities during synthesis?
- Byproducts : Unreacted 4-bromobenzyl bromide (detected via TLC, Rf ~0.7 in hexane/ethyl acetate 3:1). Remove via aqueous extraction .
- Oxidation products : Thioacetamide oxidation to sulfoxides (monitor by HPLC at 254 nm; purify via recrystallization from ethanol/water) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity? Insights from SAR studies
Modifications to the indole and thiazole rings significantly impact activity:
Q. How to resolve contradictions in reported biological activity across assay systems?
- Orthogonal validation : Use both enzymatic (e.g., kinase inhibition assays) and cell-based assays (e.g., apoptosis via flow cytometry) to confirm activity .
- Assay conditions : Adjust pH (e.g., 7.4 vs. 6.5 for tumor microenvironment) and cofactors (e.g., ATP concentration in kinase assays) to replicate physiological contexts .
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. How can researchers optimize pharmacokinetic properties without compromising activity?
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to the benzyl moiety to reduce LogP from ~3.5 to ~2.5, enhancing solubility .
- Prodrug design : Mask the thioacetamide as a disulfide prodrug for targeted release in reducing environments (e.g., tumor tissue) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show selective activity?
- Cell line variability : Sensitivity varies with genetic profiles (e.g., p53 status in HCT-116 vs. SW480) .
- Dosing protocols : Intermittent vs. continuous exposure affects IC₅₀ (e.g., 48-hour vs. 72-hour assays) .
Resolution : Standardize protocols using CLSI guidelines and validate across ≥3 independent labs .
Q. Methodological Recommendations
- Synthetic reproducibility : Document reaction atmospheres (N₂ vs. air) and solvent batch sources to minimize variability .
- Data reporting : Include raw spectral data (e.g., NMR FID files) and crystallization conditions in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
